molecular formula C10H19N B3215888 (Cyclohexylmethyl)(prop-2-en-1-yl)amine CAS No. 116855-58-4

(Cyclohexylmethyl)(prop-2-en-1-yl)amine

Cat. No. B3215888
Key on ui cas rn: 116855-58-4
M. Wt: 153.26 g/mol
InChI Key: VPBVWJCRAJTHAO-UHFFFAOYSA-N
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Patent
US04920116

Procedure details

To 100 mL of MeOH is added 2-propenylamine (5.7 g, 0.1 mol), 11.2 g (0.1 mol) of cyclohexane carboxaldehyde and 12 g (0.2 mol) of NaBH3CN. The pH is adjusted to 6 with concentrated HCl. Monitor the reaction by thin layer chromatography. Upon completion add concentrated HCl until gas evolution ceases. Add 300 mL of H2O and extract once with 200 mL of Et2O. Add 1N NaOH to the aqueous solution until it is basic (pH=11) and extract 2 times with 200 mL of Et2O. Dry the organic phase over Na2SO4. Filter the drying agent and evaporate the solvent in vacuo to obtain the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
5.7 g
Type
reactant
Reaction Step Four
Quantity
11.2 g
Type
reactant
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[CH:5]1([CH:11]=O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[BH3-]C#N.[Na+].Cl>O.CO>[CH2:1]([NH:4][CH2:11][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(CCCCC1)C=O
Name
Quantity
12 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Monitor the reaction by thin layer chromatography
EXTRACTION
Type
EXTRACTION
Details
extract once with 200 mL of Et2O
ADDITION
Type
ADDITION
Details
Add 1N NaOH to the aqueous solution until it
EXTRACTION
Type
EXTRACTION
Details
extract 2 times with 200 mL of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filter the drying agent
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NCC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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